molecular formula C13H14FN3O4S B11257981 ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11257981
M. Wt: 327.33 g/mol
InChI Key: HOYQZBJZJBNOGP-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a sulfamoyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves the reaction of 3-fluoro-4-methylbenzenesulfonamide with ethyl 1H-pyrazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14FN3O4S

Molecular Weight

327.33 g/mol

IUPAC Name

ethyl 5-[(3-fluoro-4-methylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C13H14FN3O4S/c1-3-21-13(18)11-7-12(16-15-11)22(19,20)17-9-5-4-8(2)10(14)6-9/h4-7,17H,3H2,1-2H3,(H,15,16)

InChI Key

HOYQZBJZJBNOGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)F

Origin of Product

United States

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